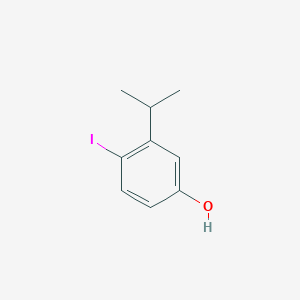

4-Iodo-3-isopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGJFGTVILJXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647320 | |

| Record name | 4-Iodo-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017608-20-6 | |

| Record name | 4-Iodo-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3 Isopropylphenol

Direct Iodination Approaches

Direct iodination of 3-isopropylphenol (B134271) offers a straightforward route to the target compound. This approach involves the introduction of an iodine atom onto the aromatic ring of the phenol (B47542) in a single step. However, the success of this method hinges on controlling the regioselectivity of the iodination to favor the desired 4-iodo isomer.

Para-Iodination Techniques for Phenolic Substrates

Several reagents and reaction systems are known to effectively iodinate phenolic compounds with a preference for the para-position relative to the hydroxyl group. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.

One common method involves the use of sodium iodide (NaI) in the presence of an oxidizing agent such as Chloramine-T . In this system, Chloramine-T oxidizes the iodide ion to generate an electrophilic iodine species, which then reacts with the activated phenol ring.

Another effective technique employs a combination of iodine (I2) and an oxidizing agent like tert-butyl hypochlorite (t-BuOCl) . This mixture generates a more reactive iodinating agent in situ, capable of efficiently iodinating the electron-rich phenol ring.

The general reaction for the direct iodination of 3-isopropylphenol can be represented as follows:

A schematic representation of the direct iodination of 3-isopropylphenol to yield 4-iodo-3-isopropylphenol.

Regioselectivity and Steric Control in Iodination of Substituted Phenols

The regiochemical outcome of the direct iodination of 3-isopropylphenol is governed by both electronic and steric factors. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions. In the case of 3-isopropylphenol, the available positions for iodination are the 2-, 4-, and 6-positions.

The isopropyl group at the 3-position exerts a significant steric influence, hindering the approach of the iodinating agent to the adjacent 2- and 4-positions to some extent. However, the para-position (position 4) is generally less sterically hindered than the ortho-positions (positions 2 and 6). Consequently, iodination often favors the formation of the 4-iodo-3-isopropylphenol isomer. The relative yields of the different isomers can be influenced by the choice of iodinating reagent and the reaction conditions. Larger, bulkier iodinating species will tend to favor substitution at the less sterically encumbered para position.

Multi-Step Synthetic Sequences

Multi-step syntheses provide greater control over the final product's structure, particularly when high regioselectivity is required. This approach involves the sequential introduction of the isopropyl and iodo groups onto a simpler phenolic starting material.

Strategic Introduction of Isopropyl and Iodo Moieties

A common strategy for the synthesis of 4-iodo-3-isopropylphenol involves starting with a readily available 3-alkylphenol, such as m-cresol (3-methylphenol) . The synthesis can be envisioned in two main stages: first, the introduction of the isopropyl group, followed by the iodination of the resulting 3-isopropylphenol.

The isopropylation of m-cresol can be achieved through a Friedel-Crafts alkylation reaction. This typically involves reacting m-cresol with an isopropylating agent, such as isopropanol or propene, in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the isopropylation, though a mixture of isomers is often obtained.

Once 3-isopropylphenol is synthesized and isolated, it can be subjected to a regioselective iodination reaction as described in the direct iodination section to yield the final product, 4-iodo-3-isopropylphenol.

A plausible synthetic route starting from m-cresol is outlined below:

A potential multi-step synthesis of 4-iodo-3-isopropylphenol starting from m-cresol.

Protecting Group Chemistry in Phenol Synthesis for Selective Functionalization

In more complex syntheses or when competing side reactions are a concern, the use of protecting groups for the phenolic hydroxyl group can be a valuable strategy. A protecting group can mask the reactivity of the hydroxyl group, preventing it from interfering with subsequent reactions.

For instance, the hydroxyl group of a phenol can be converted into an ether (e.g., a methyl or benzyl ether) or a silyl (B83357) ether (e.g., a tert-butyldimethylsilyl ether). After the desired modifications to the aromatic ring are completed (such as iodination), the protecting group can be selectively removed to regenerate the free phenol.

The choice of protecting group is critical and depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal without affecting other functional groups in the molecule.

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of 4-iodo-3-isopropylphenol, the optimization of reaction conditions is crucial to maximize yield, minimize byproducts, and ensure a cost-effective and safe process. Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of side products. Finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining selectivity.

pH: The pH of the reaction medium can be particularly important in reactions involving phenols, as it can influence the reactivity of the phenolic hydroxyl group and the nature of the active iodinating species.

Solvent Effects: The choice of solvent can impact the solubility of reactants and reagents, as well as the stability of intermediates and transition states, thereby influencing the reaction outcome.

Catalyst Selection: In catalyzed reactions, such as Friedel-Crafts alkylation, the choice of catalyst and its concentration are critical for achieving high conversion and selectivity.

Below are interactive data tables summarizing typical reaction conditions for the key steps in the synthesis of 4-iodo-3-isopropylphenol.

Table 1: Isopropylation of m-Cresol

| Parameter | Condition | Outcome |

| Reactants | m-Cresol, Isopropanol | Formation of isopropyl-m-cresol isomers |

| Catalyst | Acid catalyst (e.g., H₂SO₄, H₃PO₄) | Promotes Friedel-Crafts alkylation |

| Temperature | Varies (e.g., 80-150 °C) | Affects reaction rate and selectivity |

| Solvent | Often neat or a non-polar solvent | Depends on the specific process |

Table 2: Iodination of 3-Isopropylphenol

| Parameter | Condition | Outcome |

| Reactants | 3-Isopropylphenol, Iodinating agent | Formation of 4-iodo-3-isopropylphenol |

| Iodinating System | NaI/Chloramine-T or I₂/t-BuOCl | Generates electrophilic iodine |

| Temperature | Typically room temperature or below | Controls reaction rate and minimizes side reactions |

| Solvent | Alcohols, Acetonitrile, or Chlorinated solvents | Solubilizes reactants and reagents |

Green Chemistry Approaches in 4-Iodo-3-isopropylphenol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of iodoarenes to minimize the use and generation of hazardous substances. These approaches often utilize environmentally benign reagents, solvents, and catalysts.

One promising green method for the iodination of phenols involves the use of molecular iodine (I₂) or iodide salts (like KI) in combination with a mild oxidizing agent and often in aqueous media. For the synthesis of 4-Iodo-3-isopropylphenol, a potential green route would involve the reaction of 3-isopropylphenol with an iodine source in the presence of an eco-friendly oxidant such as hydrogen peroxide (H₂O₂). This system avoids the use of harsh or toxic iodinating agents and organic solvents.

A specific example of a green catalytic method is the aerobic oxyiodination of phenols. This method uses molecular iodine as the iodinating reagent and molecular oxygen from the air as the terminal oxidant, with water often used as the solvent. This approach is highly atom-economical and produces water as the primary byproduct. While not specifically documented for 3-isopropylphenol, this method has shown high efficiency and para-selectivity for a variety of other phenols, suggesting its applicability for the synthesis of 4-Iodo-3-isopropylphenol.

Enzymatic catalysis also presents a green synthetic route. Laccases, for instance, are enzymes that can catalyze the oxidation of iodide to an electrophilic iodine species using aerial oxygen as the oxidant. nih.gov This enzymatic iodination can proceed under mild conditions in aqueous buffer solutions, offering a highly sustainable and selective method for the preparation of iodophenols. nih.gov

Below is a table summarizing potential green chemistry approaches for the synthesis of 4-Iodo-3-isopropylphenol.

| Reagents | Oxidant | Solvent | Key Advantages |

| I₂ or KI | H₂O₂ | Water or solvent-free | Avoids toxic reagents, environmentally benign. |

| I₂ | O₂ (air) | Water | High atom economy, water as byproduct. |

| KI | O₂ (air) | Aqueous buffer | Mild reaction conditions, high selectivity, sustainable. |

Catalytic Approaches in 4-Iodo-3-isopropylphenol Synthesis

Catalytic methods for the synthesis of 4-Iodo-3-isopropylphenol offer advantages in terms of efficiency, selectivity, and catalyst recyclability. These approaches often involve the use of a catalyst to activate the iodinating agent or the phenol substrate.

A common strategy for regioselective iodination of phenols is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. The catalyst, such as p-toluenesulfonic acid (p-TsOH), enhances the electrophilicity of the iodine in NIS, facilitating the electrophilic aromatic substitution. Given the directing effects of the hydroxyl and isopropyl groups, this method is expected to yield the 4-iodo isomer with high selectivity.

Transition metal catalysis has also emerged as a powerful tool for C-H functionalization, including iodination. Iron(III)-catalyzed iodination of arenes using NIS has been shown to be highly regioselective and efficient under mild conditions. acs.org The use of an inexpensive and non-toxic iron catalyst makes this an attractive method. acs.org Similarly, copper(II) nitrate has been used as a catalyst for the aerobic oxyiodination of phenols, demonstrating high activity and remarkable selectivity for the para-iodinated product. This catalytic system operates under mild conditions and uses molecular oxygen as the oxidant, aligning with green chemistry principles.

Another approach involves sterically controlled C-H iodination. While typically electrophilic substitution is electronically controlled, specialized catalyst systems can direct iodination to the most sterically accessible position. For 3-isopropylphenol, the 4-position is sterically favored, and such catalytic methods could provide a highly selective route to 4-Iodo-3-isopropylphenol.

The following table outlines various catalytic approaches for the synthesis of 4-Iodo-3-isopropylphenol.

| Catalyst | Iodinating Agent | Key Features |

| p-Toluenesulfonic acid | N-Iodosuccinimide (NIS) | High regioselectivity for the para-isomer. |

| Iron(III) triflimide | N-Iodosuccinimide (NIS) | Inexpensive, non-toxic catalyst, mild conditions. acs.org |

| Copper(II) nitrate | I₂ / O₂ | High para-selectivity, uses air as oxidant. |

| Palladium(II) complexes | Cyclic hypervalent iodine reagents | C-H activation with excellent regioselectivity. |

Reactivity and Advanced Reaction Pathways of 4 Iodo 3 Isopropylphenol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in mediating a wide array of cross-coupling reactions that are fundamental to modern organic synthesis. For substrates like 4-iodo-3-isopropylphenol, these reactions offer a powerful means to introduce diverse functional groups onto the phenolic backbone.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the case of 4-iodo-3-isopropylphenol, this reaction would enable the introduction of various aryl or vinyl substituents at the 4-position.

The general reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Typical conditions for the Suzuki-Miyaura coupling of substituted iodophenols involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system that can include toluene, dioxane, or aqueous mixtures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Iodophenols

| Aryl Iodide Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodophenol | Phenylboronic acid | Pd/C | K₂CO₃ | Water | 100 | High |

| 2-Iodophenol | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 85 |

| 3-Iodophenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 | 92 |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction would allow for the introduction of an alkynyl group at the 4-position of 4-iodo-3-isopropylphenol, leading to the synthesis of substituted arylalkynes. organic-chemistry.org

The catalytic cycle involves the reaction of the terminal alkyne with the copper(I) salt to form a copper acetylide. Simultaneously, the palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active catalysts. wikipedia.org Common catalysts include Pd(PPh₃)₂Cl₂ and CuI, with an amine base such as triethylamine or diisopropylamine that also often serves as the solvent. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Substituted Iodophenols

| Aryl Iodide Substrate | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Iodophenol | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₂NH | Toluene | 100 | 93 |

| 4-Iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 95 |

| 3-Iodophenol | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 88 |

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds via the palladium-catalyzed reaction of an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation would enable the synthesis of N-aryl-3-isopropylphenols from 4-iodo-3-isopropylphenol.

The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the catalyst. wikipedia.org The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. rug.nl

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Substituted Iodophenols

| Aryl Iodide Substrate | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Iodophenol | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 85 |

| 2-Iodophenol | Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 91 |

| 3-Iodophenol | n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 88 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. researchgate.net For 4-iodo-3-isopropylphenol, this reaction provides a route to introduce vinyl substituents at the 4-position.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to release the vinylated product and a hydridopalladium complex. The base regenerates the Pd(0) catalyst from this complex. researchgate.net

Table 4: Representative Conditions for Heck Reaction of Substituted Iodophenols

| Aryl Iodide Substrate | Alkenes | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Methyl acrylate | Pd/C | Et₃N/Na₂CO₃ | NMP | 140 | High |

| 4-Iodophenol | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 85 |

| 2-Iodophenol | Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 100 | 90 |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction would allow for the coupling of various alkyl, vinyl, or aryl groups to the 4-position of 4-iodo-3-isopropylphenol.

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to give the coupled product. wikipedia.org Palladium catalysts are generally preferred due to their higher yields and functional group tolerance. wikipedia.org

Table 5: Representative Conditions for Negishi Coupling of Substituted Iodophenols

| Aryl Iodide Substrate | Organozinc Reagent | Palladium Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)iodobenzene | 4-Cyanophenylzinc bromide | PEPPSI-IPr | THF | 25 | 97 |

| 3-Iodopyridine | Ethyl 2-(bromozincio)acetate | Pd(PPh₃)₄ | THF/DMI | 50 | 85 |

| 4-Iodophenol | Phenylzinc chloride | Pd₂(dba)₃/SPhos | THF | 60 | 89 |

Palladium-catalyzed C-O cross-coupling reactions provide a method for the formation of diaryl ethers or alkyl aryl ethers. researchgate.net The reaction of 4-iodo-3-isopropylphenol with a secondary alcohol would yield a 4-alkoxy-3-isopropylphenol derivative.

This transformation is mechanistically related to the Buchwald-Hartwig amination and involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the alcohol, deprotonation to form a palladium-alkoxide complex, and reductive elimination to form the ether linkage. researchgate.net The use of bulky biaryl phosphine ligands is often crucial to facilitate the reductive elimination step and achieve high yields, especially with sterically hindered secondary alcohols. organic-chemistry.orgnih.gov

Table 6: Representative Conditions for C-O Cross-Coupling of Aryl Halides with Secondary Alcohols

| Aryl Halide Substrate | Secondary Alcohol | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chloro-anisole | Isopropanol | Pd(OAc)₂ | L2 (a biaryl phosphine) | NaOt-Bu | THF | RT | 95 |

| 1-Bromo-4-tert-butylbenzene | Cyclohexanol | Pd₂(dba)₃ | RockPhos | NaOt-Bu | Dioxane | 90 | 88 |

| 2-Bromotoluene | 2-Butanol | Pd(OAc)₂ | AdCyBrettPhos | K₃PO₄ | Toluene | 100 | 85 |

Ligand Design and Catalyst Optimization in Cross-Coupling Processes

The efficiency and selectivity of cross-coupling reactions involving 4-iodo-3-isopropylphenol are critically dependent on the design of the ligand and the optimization of the catalyst system. The choice of ligand is crucial as it stabilizes the metal center, typically palladium, and modulates its reactivity. For aryl iodides, a variety of phosphine ligands have been shown to be effective. The structure of the phosphine ligand has a significant impact on the catalytic system's performance and the dynamic processes involved. nih.gov

Optimization of cross-coupling methods involves several key principles. There is no single universal formula for the ideal set of conditions or supporting ligand for palladium. sigmaaldrich.com Therefore, intelligent screening of various ligands, solvents, and bases is a vital strategy to identify the most effective combination for a given transformation. sigmaaldrich.comresearchgate.net For instance, the use of a more active p-iodoanisole can reduce the differences in activity between various catalytic systems, but the choice of phosphine ligand still significantly influences the final yield. nih.gov

Common challenges in cross-coupling reactions that can be addressed through catalyst and ligand optimization include sluggish reactions and the formation of side products. sigmaaldrich.com If a reaction is slow, employing more forcing conditions such as higher temperatures or increased catalyst loadings may be necessary. sigmaaldrich.com The generation of the active LPd(0) species is a critical step, and ideal palladium sources include modern precatalysts that activate cleanly and efficiently. sigmaaldrich.com An extra equivalent of ligand relative to the palladium source can also be added to improve catalyst stability over the course of the reaction. sigmaaldrich.com

Other Metal-Mediated and Catalyzed Transformations

Copper-catalyzed reactions represent a cost-effective and environmentally favorable alternative to palladium-based systems for the functionalization of aryl halides. organic-chemistry.org These methods are particularly relevant for transformations involving phenolic compounds and their derivatives. A key example is the copper-catalyzed methoxylation of aryl bromides to synthesize aryl methyl ethers (anisoles). organic-chemistry.org Optimization studies have identified systems such as copper(I) bromide (CuBr) combined with a suitable ligand and base in a polar solvent as highly effective. organic-chemistry.org

This methodology is tolerant of a wide range of functional groups on the aromatic ring, including both electron-withdrawing and electron-donating substituents. organic-chemistry.org The use of specific methoxylating reagents can prevent side reactions like transesterification, which can be a challenge in traditional or palladium-catalyzed approaches. organic-chemistry.org Copper catalysis has also been successfully applied to the difluoroalkylation of iodo- and bromo-aryl compounds, demonstrating its versatility in forming various carbon-heteroatom and carbon-carbon bonds. rsc.org Furthermore, copper(I) catalysts have been employed in the sp3 C-H etherification of substrates using acyl-protected phenols, showcasing the broad utility of copper in C-O bond-forming reactions. nih.gov

Phenolic Hydroxyl Group Reactivity

The phenolic structure of 4-iodo-3-isopropylphenol allows for oxidative metabolism to form reactive intermediates known as quinone methides. nih.govresearchgate.net Studies on related p-alkylphenols, such as 4-isopropylphenol, have shown that oxidative processes, often mediated by cytochrome P450 enzymes, can lead to the formation of these species. nih.gov The mechanism involves the oxidation of the alkylphenol, which generates a quinone methide intermediate. nih.gov

These intermediates are electrophilic and can be trapped by nucleophiles. researchgate.net For example, in microsomal incubations, 4-isopropylphenol forms monoglutathione conjugates, which is consistent with the formation of a quinone methide intermediate where the glutathione moiety attaches to the benzylic carbon of the alkyl side chain. nih.gov The rate of formation of these conjugates has been correlated with the toxicity of the parent alkylphenol, with 4-isopropylphenol showing a higher rate of formation and greater toxicity compared to 4-methylphenol or 4-ethylphenol at equimolar concentrations. nih.gov The formation of dimeric and oligomeric products from the oxidation of 4-isopropylphenol in aqueous solutions further supports the role of quinone methides as key intermediates in its transformation pathways. researchgate.net

The hydroxyl group of 4-iodo-3-isopropylphenol is a key site for functionalization through alkylation and arylation reactions. These reactions, primarily etherifications and esterifications, are classical transformations for phenols. nih.gov A direct example is the benzylation of the phenolic hydroxyl group. This reaction can be carried out by treating 4-iodo-3-isopropylphenol with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.gov The reaction proceeds by deprotonation of the acidic phenolic proton by the base, forming a phenoxide intermediate which then acts as a nucleophile, attacking the benzyl bromide to form the corresponding benzyl ether. nih.gov This type of tailored functionalization is a valuable strategy for modifying the properties of phenolic compounds. nih.gov

Degradation and Transformation Mechanisms

One of the primary transformation pathways for 4-iodo-3-isopropylphenol involves its oxidation to form reactive intermediates. As discussed, the oxidative metabolism of the closely related 4-isopropylphenol leads to the formation of quinone methides. nih.gov This process represents a significant biological transformation mechanism. These highly reactive quinone methides can subsequently react with cellular nucleophiles, such as glutathione, leading to the formation of conjugates. nih.gov This pathway is not only a transformation but also a bioactivation process that can be linked to cellular toxicity. nih.gov

Another potential transformation involves the oxidation of 4-isopropylphenol in aqueous solutions, which can lead to the formation of dimers and more complex oligomers. researchgate.net This process is believed to proceed through radical-radical coupling or via the formation of quinone methide intermediates that react with other phenol (B47542) molecules. researchgate.net Additionally, studies on related iodophenols have shown that degradation can occur under conditions such as γ-irradiation, leading to various transformation products that can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC). While not directly studied for 4-iodo-3-isopropylphenol, the decomposition of related quinol esters under various conditions to form hydroquinones and other products suggests that similar degradation pathways could be possible under specific chemical environments. acs.org

Table of Compounds

Sonochemical Degradation Studies of Substituted Phenols

The sonochemical degradation of phenolic compounds, including halogenated derivatives, is an advanced oxidation process that utilizes acoustic cavitation. researchgate.net When ultrasound waves are applied to a liquid medium, they generate, grow, and violently collapse microscopic bubbles. mdpi.com This implosion creates localized hotspots with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into highly reactive hydroxyl (•OH) and hydrogen (•H) radicals. researchgate.net These radicals are powerful oxidizing agents that can degrade recalcitrant organic pollutants like substituted phenols. researchgate.net

The degradation of phenolic compounds via sonolysis can occur through two primary mechanisms: pyrolysis inside the cavitation bubble and radical attack at the bubble-liquid interface or in the bulk liquid. researchgate.net For less volatile and more hydrophilic compounds like phenols, the dominant degradation pathway is the reaction with hydroxyl radicals in the liquid phase. mdpi.com

Several factors influence the efficiency of sonochemical degradation:

Ultrasonic Frequency and Power: The degradation efficiency is dependent on the ultrasonic frequency and power density. Lower frequencies, such as 35 kHz, can be more effective due to more vigorous physical effects and higher implosive energy released from the collapsing cavitation bubbles. nih.gov However, the relationship is not always linear, and optimal frequencies can vary. For instance, one study noted 60% phenol removal at 300 kHz. researchgate.net Higher power densities generally increase the number of cavitation bubbles, leading to a higher concentration of reactive radicals and thus enhanced degradation. nih.gov

pH of the Solution: The pH of the medium significantly affects the degradation rate. For example, the sonochemical degradation of phenol is often favored at lower pH values. researchgate.net One study demonstrated that the degradation rate of phenol increased as the pH became more alkaline, reaching a maximum at pH 12. e3s-conferences.org The molecular or ionic state of the phenol derivative at a given pH influences its reactivity with radicals and its proximity to the cavitation bubble interface.

Presence of Other Substances: The presence of other species, such as hydrogen peroxide or ozone, can enhance the degradation rate by increasing the production of hydroxyl radicals. dntb.gov.ua

Research on the sonodegradation of halogenated phenols, such as p-iodophenol, shows that the degradation rate is approximately the same as that of phenol and other para-halogenated phenols (p-chlorophenol, p-bromophenol). researchgate.net This suggests that the primary attack by hydroxyl radicals is the rate-determining step, rather than the cleavage of the carbon-halogen bond.

| Parameter | Effect on Degradation Efficiency | Source |

|---|---|---|

| Ultrasonic Frequency | Lower frequencies (e.g., 35 kHz) can be more effective due to higher implosive energy. | nih.gov |

| Ultrasonic Power | Higher power density increases the number of cavitation bubbles and enhances degradation. | nih.gov |

| pH | Efficiency is pH-dependent; lower pH is often favorable, but some studies show higher rates in alkaline conditions. | researchgate.nete3s-conferences.org |

| Initial Concentration | Lower initial concentrations generally lead to higher degradation rates. | researchgate.net |

Biochemical and Biodegradation Pathways (e.g., ipso-substitution of related alkylphenols)

The biodegradation of alkylphenols, particularly those with branched alkyl chains, is a subject of significant environmental research. nih.gov While direct biodegradation data for 4-Iodo-3-isopropylphenol is scarce, the pathways for structurally related alkylphenols provide a strong model for its potential microbial degradation. A key mechanism for the breakdown of alkylphenols with a quaternary α-carbon in the para-position is ipso-substitution. nih.govresearchgate.net

The ipso-substitution pathway has been extensively studied in bacteria, especially within the genus Sphingomonas (formerly Sphingobium). nih.govasm.org This mechanism involves a direct enzymatic attack on the carbon atom of the aromatic ring that is bonded to the alkyl substituent (the ipso-carbon).

The proposed pathway for α-quaternary 4-alkylphenols proceeds as follows:

Initial Hydroxylation: The process is initiated by a monooxygenase enzyme that hydroxylates the ipso-position (C-4), leading to the formation of a 4-alkyl-4-hydroxy-cyclohexadienone intermediate, also known as a quinol. asm.orgresearchgate.net

Side-Chain Cleavage: The alkyl side chain is then eliminated from this intermediate as a carbocation. nih.gov The presence of a quaternary α-carbon is crucial as it stabilizes the resulting tertiary carbocation. nih.gov

Formation of Metabolites: The carbocation reacts with a water molecule to form the corresponding alcohol (e.g., nonanol from nonylphenol). asm.org The aromatic ring is released as hydroquinone. asm.org The hydroquinone can then enter central metabolic pathways and be further degraded. asm.org

This ipso-substitution mechanism is a versatile degradative strategy used by various organisms to cleave not only α-quaternary alkylphenols but also other compounds like 4-alkoxyphenols and Bisphenol A. nih.gov For instance, the bacterium Sphingobium xenophagum Bayram can metabolize 4-isopropylphenol, a compound structurally similar to the isopropylphenol moiety of 4-Iodo-3-isopropylphenol. nih.gov During the degradation of 4-isopropylphenol by this strain, 4-hydroxy-4-isopropylcyclohexa-2,5-dien-1-one was identified as a key metabolite, confirming the operation of an ipso-hydroxylation and substitution mechanism. nih.gov

The degradation of iodinated phenols involves different enzymatic systems. The presence of iodine can influence the degradability of the compound. While some microorganisms can dehalogenate aromatic compounds, the formation of toxic iodinated byproducts is also a possibility in certain oxidative processes. nih.govnih.gov The complete biodegradation of 4-Iodo-3-isopropylphenol would likely require a consortium of microorganisms possessing enzymes capable of both ipso-substitution to cleave the isopropyl group and dehalogenases to remove the iodine atom from the aromatic ring.

| Step | Enzyme/Process | Description | Key Intermediate/Product | Source |

|---|---|---|---|---|

| 1. ipso-Hydroxylation | Monooxygenase | Hydroxylation of the C-4 position of the phenol, where the alkyl group is attached. | 4-Alkyl-4-hydroxy-cyclohexadienone (Quinol) | asm.orgresearchgate.net |

| 2. Side-Chain Cleavage | Spontaneous/Enzymatic | Elimination of the alkyl group as a carbocation from the quinol intermediate. | Carbocation and Hydroquinone | nih.gov |

| 3. Alcohol Formation | Reaction with H₂O | The released carbocation reacts with water to form the corresponding alcohol. | Tertiary Alcohol | asm.org |

| 4. Ring Fission | Dioxygenases | The resulting hydroquinone is further metabolized and the aromatic ring is cleaved. | Aliphatic acids | asm.org |

Derivatization Strategies for Research Applications

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) of 4-Iodo-3-isopropylphenol is a versatile functional handle. Its reactivity as a nucleophile and its ability to be converted into a good leaving group allow for a wide range of chemical transformations.

Esterification and etherification are fundamental reactions that target the phenolic hydroxyl group. These transformations are often employed not to build complex molecules but to modify the analyte's properties for improved analytical characterization. By replacing the polar -OH group with a less polar ester or ether, the volatility of the compound can be increased, which is beneficial for gas chromatography (GC). For high-performance liquid chromatography (HPLC), such modifications can alter the compound's retention time and improve peak shape.

Esterification: This reaction involves treating the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. For example, reacting 4-Iodo-3-isopropylphenol with benzoyl chloride would yield 4-iodo-3-isopropylphenyl benzoate. This derivative, now containing a strong chromophore (the benzoyl group), would exhibit significantly enhanced UV absorbance, leading to lower detection limits in HPLC-UV analysis. researchgate.net

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves deprotonating the phenol with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Introducing specific groups via etherification can be used to tag the molecule. For instance, reacting the phenoxide of 4-Iodo-3-isopropylphenol with a bromobenzyl compound containing a permanently charged group can dramatically improve ionization efficiency for electrospray ionization mass spectrometry (ESI-MS). uvic.ca

These derivatizations are summarized in the table below.

| Reaction Type | Reagent Example | Purpose |

| Esterification | Benzoyl chloride | Enhance UV detection in HPLC by introducing a chromophore. researchgate.net |

| Esterification | Acetic anhydride | Increase volatility for GC analysis; alter retention in HPLC. |

| Etherification | Methyl iodide | Block the polar -OH group, increasing hydrophobicity and volatility. |

| Etherification | Charged bromobenzyl | Introduce a permanent charge for enhanced ESI-MS sensitivity. uvic.ca |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. While 4-Iodo-3-isopropylphenol itself cannot directly form a Schiff base, it serves as a crucial precursor.

The synthesis first requires the introduction of a carbonyl group onto the aromatic ring. This can be achieved through reactions such as the Vilsmeier-Haack or Duff reaction on the parent phenol, which would introduce a formyl group (-CHO), converting the phenol into a hydroxy-substituted benzaldehyde. This new derivative, for example, 5-iodo-6-isopropylsalicylaldehyde, can then readily undergo condensation with a primary amine (R-NH₂) to form the corresponding Schiff base.

The general reaction is as follows: Step 1 (Formylation): 4-Iodo-3-isopropylphenol → 5-Iodo-6-isopropyl-2-hydroxybenzaldehyde Step 2 (Condensation): 5-Iodo-6-isopropyl-2-hydroxybenzaldehyde + R-NH₂ → Schiff Base Derivative

The resulting Schiff bases, which incorporate the substituted phenolic moiety, are investigated for a wide range of applications, including their potential as antioxidants, enzyme inhibitors, and precursors for liquid crystalline materials. The presence of the phenolic hydroxyl group often plays a key role in the biological and physical properties of these derivatives.

Modification at Aromatic Ring Positions (beyond initial iodination)

The carbon-iodine (C-I) bond in 4-Iodo-3-isopropylphenol is its most versatile feature for synthetic elaboration. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct attachment of a wide variety of functional groups to the aromatic ring at the position of the iodine atom.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org Reacting 4-Iodo-3-isopropylphenol with a phenylboronic acid, for instance, would yield a biphenyl (B1667301) derivative. This method is exceptionally robust and tolerant of many functional groups, including the free phenolic hydroxyl. acs.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. rsc.org Coupling 4-Iodo-3-isopropylphenol with an alkyne like phenylacetylene (B144264) provides a direct route to substituted alkynylphenols, which are valuable intermediates in materials science and pharmaceutical synthesis. nih.govacs.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This provides a direct method for synthesizing substituted anilines from 4-Iodo-3-isopropylphenol, a transformation that is otherwise difficult to achieve. organic-chemistry.org

The table below summarizes these key cross-coupling strategies.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Product Type Example |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | C-C | Pd(OAc)₂, Phosphine Ligand | 4-Aryl-3-isopropylphenol |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI | 4-(Alkynyl)-3-isopropylphenol |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd₂(dba)₃, Phosphine Ligand | N-Alkyl/Aryl-4-amino-3-isopropylphenol |

Strategies for Enhancing Analytical Performance in Chromatographic Methods (e.g., HPLC, LC-MS)

For the quantitative analysis of 4-Iodo-3-isopropylphenol in complex matrices, derivatization is a powerful strategy to overcome challenges related to poor sensitivity, selectivity, or chromatographic behavior. The primary target for this type of derivatization is again the phenolic hydroxyl group.

For HPLC-UV/Fluorescence Detection: The goal is to attach a molecule (a "tag") that has a strong absorbance in the ultraviolet-visible spectrum or is highly fluorescent. This chemical transformation converts the analyte into a derivative that can be detected with much higher sensitivity. libretexts.org

UV-Absorbing Tags: Reagents like 4-nitrobenzoyl chloride react with the phenolic -OH to form an ester. scirp.orgscirp.org The nitrobenzoyl group is a potent chromophore, significantly increasing the molar absorptivity of the analyte and thus lowering its detection limit. scirp.org Benzoyl chloride is another common reagent used for this purpose. researchgate.net

Fluorescent Tags: For even greater sensitivity, fluorescent tags such as dansyl chloride can be used. The resulting derivative can be detected using a fluorescence detector, which is often more sensitive and selective than UV detection.

For LC-MS Detection: The key to sensitive detection in mass spectrometry is efficient ionization. Phenols can be challenging to ionize effectively, especially with ESI. Derivatization can be used to introduce functional groups that are readily ionized.

Improving Ionization Efficiency: Attaching a moiety with a permanent positive or negative charge, or a group that is easily protonated (like a tertiary amine), can drastically enhance the signal in ESI-MS. uvic.ca For example, reacting the phenol with a reagent containing a quaternary ammonium (B1175870) group ensures the derivative is always charged, leading to a strong MS signal. uvic.ca

Switching Ionization Mode: While phenols typically ionize best in negative ion mode ([M-H]⁻), this can sometimes suffer from high background noise. Derivatization can introduce functionality that allows for robust ionization in the more common positive ion mode ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can also be more effective for less polar analytes and may be enhanced by derivatization that increases hydrophobicity. acs.org

The table below outlines common derivatization agents for enhancing analytical performance.

| Analytical Method | Derivatizing Agent | Functional Group Targeted | Mechanism of Enhancement |

| HPLC-UV | 4-Nitrobenzoyl Chloride scirp.orgscirp.org | Phenolic Hydroxyl | Attaches a strong chromophore, increasing UV absorbance. |

| HPLC-UV | Benzoyl Chloride researchgate.net | Phenolic Hydroxyl | Attaches a chromophore for enhanced UV detection. |

| HPLC-Fluorescence | Dansyl Chloride | Phenolic Hydroxyl | Introduces a highly fluorescent tag for sensitive detection. |

| LC-MS (ESI) | Reagents with Quaternary Amines uvic.ca | Phenolic Hydroxyl | Introduces a permanent positive charge for improved ionization efficiency. |

| GC-MS | MTBSTFA | Phenolic Hydroxyl | Silylation increases volatility and thermal stability. researchgate.net |

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom within a molecule.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Iodo-3-isopropylphenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. The iodine atom, being electron-withdrawing, and the hydroxyl and isopropyl groups, being electron-donating, all exert an influence on the precise location of the proton signals. The splitting of these signals, governed by spin-spin coupling, provides information about the number of neighboring protons. The coupling constant, J, is a measure of the interaction between adjacent protons and is crucial for assigning the substitution pattern on the aromatic ring.

Predicted ¹H NMR Data for 4-Iodo-3-isopropylphenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | ~5.0 | Singlet (broad) | - |

| H-2 | ~7.1 | Doublet | ~2.0 |

| H-5 | ~6.8 | Doublet of doublets | ~8.5, 2.0 |

| H-6 | ~7.5 | Doublet | ~8.5 |

| CH (isopropyl) | ~3.2 | Septet | ~7.0 |

| CH₃ (isopropyl) | ~1.2 | Doublet | ~7.0 |

Note: Predicted values are based on empirical data for similar substituted phenols and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Iodo-3-isopropylphenol would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

The carbon atom attached to the iodine (C-4) would be expected to have a lower chemical shift due to the heavy atom effect of iodine. The carbons attached to the electron-donating hydroxyl (C-1) and isopropyl groups (C-3) would be shifted to higher chemical shifts.

Predicted ¹³C NMR Data for 4-Iodo-3-isopropylphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 |

| C-2 | ~115 |

| C-3 (C-isopropyl) | ~140 |

| C-4 (C-I) | ~85 |

| C-5 | ~130 |

| C-6 | ~120 |

| CH (isopropyl) | ~27 |

| CH₃ (isopropyl) | ~22 |

Note: Predicted values are based on empirical data for similar substituted phenols and may vary depending on the solvent and experimental conditions.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. wikipedia.org It detects the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r⁶).

For a molecule like 4-Iodo-3-isopropylphenol, NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to establish the preferred conformation of the isopropyl group relative to the phenolic ring. By irradiating the methine proton of the isopropyl group, one could expect to observe an NOE enhancement on the aromatic proton at the C-2 position, confirming their close spatial relationship. Similarly, NOE could be used to probe the proximity of the phenolic hydroxyl proton to the isopropyl group, providing insights into the rotational conformation around the C-O bond. This information is invaluable for understanding the three-dimensional structure of the molecule in solution.

Mass Spectrometry (MS) for Molecular Confirmation and Isomer Differentiation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. For 4-Iodo-3-isopropylphenol (C₉H₁₁IO), the theoretical exact mass is 261.98546 g/mol . nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence of a compound with the elemental formula C₉H₁₁IO, thus confirming the molecular identity of 4-Iodo-3-isopropylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While phenols can be analyzed directly by GC-MS, their polarity can lead to poor peak shape and interactions with the GC column. To overcome this, a common strategy is to convert the phenol (B47542) into a more volatile and less polar derivative.

For 4-Iodo-3-isopropylphenol, the hydroxyl group can be readily derivatized, for example, through silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl (TMS) ether. This derivative is more volatile and thermally stable, making it well-suited for GC-MS analysis.

The mass spectrum of the TMS derivative of 4-Iodo-3-isopropylphenol would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern observed in the mass spectrum would provide further structural information. Characteristic fragments would likely include the loss of a methyl group from the TMS group, as well as fragments corresponding to the iodinated and isopropyl-substituted aromatic ring. This fragmentation data can be used to confirm the structure of the original molecule and to differentiate it from other isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of 4-Iodo-3-isopropylphenol, LC-MS serves as an indispensable tool for monitoring the progress of its synthesis, for instance, in the iodination of 3-isopropylphenol (B134271).

During the synthesis, an LC system would separate the reaction mixture components—unreacted starting material (3-isopropylphenol), the desired product (4-Iodo-3-isopropylphenol), and any potential byproducts, such as other regioisomers. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For 4-Iodo-3-isopropylphenol (C₉H₁₁IO), the expected molecular weight is approximately 262.09 g/mol . The mass spectrometer would be set to monitor specific m/z values corresponding to the reactants and products. By tracking the decrease in the signal intensity of the starting material and the simultaneous increase in the signal intensity of the product over time, the reaction's progress and completion can be accurately determined. This allows for precise control over reaction conditions and optimization of product yield.

Table 1: Expected Mass-to-Charge Ratios for LC-MS Monitoring of 4-Iodo-3-isopropylphenol Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

|---|---|---|---|---|

| 3-Isopropylphenol | C₉H₁₂O | 136.19 | 137.19 | 135.19 |

Note: The table displays calculated theoretical values. Actual observed values may vary slightly based on instrumentation and ionization method.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 4-Iodo-3-isopropylphenol would be dominated by a strong, broad absorption band corresponding to the O-H stretching of the phenolic group, typically appearing in the 3200-3600 cm⁻¹ region. The C-O stretching vibration of the phenol would result in a strong band around 1200-1260 cm⁻¹. The isopropyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1370-1385 cm⁻¹. The aromatic ring itself will produce several bands, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations in the 800-900 cm⁻¹ range, which can be indicative of the substitution pattern. The C-I (carbon-iodine) stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, which is a key indicator of successful iodination.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in Raman spectra. The C-I bond, being heavy and polarizable, is also expected to produce a distinct and readily observable Raman signal at low wavenumbers. Non-polar bonds like the C-C bonds of the isopropyl group and the aromatic ring would also be clearly visible.

Table 2: Characteristic Vibrational Frequencies for 4-Iodo-3-isopropylphenol

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Phenol | O-H stretch | 3200-3600 (Broad, Strong) | Weak |

| Phenol | C-O stretch | 1200-1260 (Strong) | Moderate |

| Aromatic Ring | C=C stretch | 1450-1600 (Moderate) | Strong |

| Aromatic Ring | C-H out-of-plane bend | 800-900 (Strong) | Weak |

| Isopropyl | C-H stretch | 2870-2960 (Strong) | Strong |

| Isopropyl | C-H bend | 1370-1385 (Moderate) | Moderate |

Note: These are typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analytical Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. The technique is valuable for both qualitative characterization of chromophores (light-absorbing parts of a molecule) and for quantitative analysis.

The chromophore in 4-Iodo-3-isopropylphenol is the substituted benzene ring. Phenol itself typically exhibits two primary absorption bands originating from π → π* transitions in the benzene ring. For unsubstituted phenol in a non-polar solvent, these bands appear around 210 nm and 270 nm. The presence of substituents on the ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

The isopropyl group (an alkyl group) generally causes a small red shift (a shift to longer wavelengths). The iodine atom, a halogen, acts as an auxochrome with a more significant effect. Its lone pair electrons can interact with the π-system of the ring, and its electronegativity also plays a role, typically resulting in a noticeable red shift of the primary absorption bands compared to the parent phenol. Therefore, the λ_max for 4-Iodo-3-isopropylphenol is expected to be shifted to wavelengths longer than 270 nm.

For quantitative analysis, the Beer-Lambert law (A = εbc) is applied. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the λ_max. This allows for the precise determination of the concentration of 4-Iodo-3-isopropylphenol in unknown samples.

Table 3: Expected UV-Vis Absorption Data for 4-Iodo-3-isopropylphenol and Related Compounds

| Compound | Type of Transition | Expected λ_max (nm) |

|---|---|---|

| Benzene | π → π* | ~255 |

| Phenol | π → π* | ~270 |

| 4-Iodophenol | π → π* | ~278-285 |

Note: λ_max values are approximate and can vary with the solvent used.

X-Ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. If a suitable single crystal of 4-Iodo-3-isopropylphenol could be grown, XRD analysis would provide a wealth of structural information.

The analysis would yield the exact coordinates of each atom (carbon, hydrogen, oxygen, and iodine) within the crystal lattice. From this data, crucial molecular parameters can be determined with high precision, including:

Bond Lengths: The exact distances between bonded atoms (e.g., C-I, C-O, C-C bonds of the ring and isopropyl group).

Bond Angles: The angles between adjacent bonds, defining the geometry of the molecule.

Torsion Angles: The dihedral angles that describe the conformation of the isopropyl group relative to the plane of the aromatic ring.

Crystal Packing: How individual molecules of 4-Iodo-3-isopropylphenol arrange themselves in the crystal. This includes the study of intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group and potential halogen bonding involving the iodine atom.

Table 4: Information Obtainable from a Hypothetical X-Ray Diffraction Study of 4-Iodo-3-isopropylphenol

| Structural Parameter | Description | Expected Findings |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and angles (α, β, γ). | Precise values in Å and degrees. |

| Intermolecular Interactions | Non-covalent bonds between molecules. | O-H···O hydrogen bonds; potential C-I···O halogen bonds. |

Based on a comprehensive search of available scientific literature, there are currently no specific published computational and theoretical studies on the chemical compound 4-Iodo-3-isopropylphenol that align with the detailed outline requested.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline. The scientific community has not yet published research focusing on the computational and theoretical analysis of this particular compound.

Computational and Theoretical Studies of 4 Iodo 3 Isopropylphenol

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the intricate details of chemical reactions. These computational techniques can be used to map out reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the mechanism of a reaction. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are commonly employed to study the mechanisms of organic reactions. nih.govresearchgate.net For a molecule like 4-Iodo-3-isopropylphenol, quantum chemical methods could be applied to understand various transformations, such as electrophilic aromatic substitution, nucleophilic substitution at the iodine-bearing carbon, or reactions involving the phenolic hydroxyl group.

A typical computational study of a reaction mechanism would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state) and calculating zero-point vibrational energies.

Energy Profile Diagram: Plotting the relative energies of all species along the reaction pathway to determine the reaction's feasibility and kinetics.

Despite the potential for these methods to shed light on the reactivity of 4-Iodo-3-isopropylphenol, specific studies elucidating its reaction mechanisms using quantum chemical calculations are not readily found in the current body of scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest. For instance, QSPR can be used to predict chromatographic retention data, which is crucial for analytical method development. mdpi.comnih.gov

A QSPR study for predicting the chromatographic retention of 4-Iodo-3-isopropylphenol would generally involve the following steps:

Data Collection: Gathering a dataset of compounds with known chromatographic retention times, including 4-Iodo-3-isopropylphenol and structurally related molecules.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the retention times.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the retention time of 4-Iodo-3-isopropylphenol under different chromatographic conditions. However, a review of the literature did not yield any specific QSPR models developed for or including 4-Iodo-3-isopropylphenol for the prediction of chromatographic retention data or other physicochemical properties.

Isomerism and Tautomerism Studies

Computational methods are also instrumental in studying the different spatial arrangements of atoms in a molecule (isomers) and the equilibria between them. For 4-Iodo-3-isopropylphenol, a key area of investigation would be the rotational barriers around single bonds, which govern the conformational flexibility of the molecule. For example, the rotation of the isopropyl group and the hydroxyl group can lead to different conformers with varying energies.

The investigation of rotational barriers typically involves:

Potential Energy Surface (PES) Scan: Calculating the energy of the molecule as a function of the dihedral angle of the rotating bond.

Identification of Minima and Maxima: The minima on the PES correspond to stable conformers (rotational isomers), while the maxima represent the transition states for rotation.

Calculation of Rotational Barriers: The energy difference between a minimum and an adjacent maximum on the PES gives the rotational barrier.

High-level quantum chemical methods can provide accurate estimations of these energy barriers. researchgate.net While studies on rotational barriers exist for other phenolic compounds researchgate.net, specific computational investigations into the isomerism, tautomerism, or rotational barriers of 4-Iodo-3-isopropylphenol are not documented in the available literature.

Role of 4 Iodo 3 Isopropylphenol in Advanced Organic Synthesis and Materials Science

Building Block for Complex Aryl Structures via Cross-Coupling Methodologies

The primary utility of 4-Iodo-3-isopropylphenol in advanced synthesis is its function as a scaffold for building complex aryl structures. The carbon-iodine bond is particularly well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. In these reactions, the iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds at that position.

Aryl iodides are among the most reactive aryl halides for these transformations, often allowing reactions to proceed under milder conditions and with higher efficiency compared to their bromide or chloride analogs. The presence of the phenolic hydroxyl and the isopropyl groups adds further dimensions to its synthetic potential, allowing for subsequent modifications or influencing the electronic and steric properties of the resulting products. Researchers utilize this compound to introduce the 3-isopropylphenol (B134271) moiety into larger, more intricate molecular frameworks. This is a key strategy in the multi-step synthesis of targeted molecules where specific substitution patterns are required.

The table below summarizes key cross-coupling reactions where 4-Iodo-3-isopropylphenol can serve as a valuable building block.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid, boronic ester) | Carbon-Carbon (Aryl-Aryl or Aryl-Alkyl) | Biphenyls or alkyl-substituted arenes |

| Heck Coupling | Alkene | Carbon-Carbon (Aryl-Vinyl) | Stilbene derivatives or other vinyl-arenes |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (Aryl-Alkynyl) | Aryl-substituted alkynes |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen (Aryl-Amine) | N-Aryl amines |

| Stille Coupling | Organostannane Reagent | Carbon-Carbon (Aryl-Aryl or Aryl-Vinyl) | Biphenyls or vinyl-arenes |

Precursor for Functionalized Phenolic Derivatives in Materials Chemistry Research

In the field of materials science, the phenolic group of 4-Iodo-3-isopropylphenol is a key functional handle for creating novel polymers and functional materials. Phenolic derivatives are foundational to a wide range of materials, including high-performance polymers, electronic materials, and specialized coatings. The ability to modify both the phenolic hydroxyl group and the iodo-substituted position allows for the synthesis of highly tailored monomers and precursors.

For instance, the hydroxyl group can be readily converted into an ether or an ester. This modification can be a step in the synthesis of a monomer that is later polymerized. The isopropyl group provides steric bulk, which can influence the solubility and processing characteristics of the resulting material, while the iodine atom remains available for post-polymerization modification via cross-coupling, enabling the attachment of other functional moieties to the polymer backbone. This dual functionality makes it a target for researchers designing materials with precisely controlled properties, such as thermal stability, optical characteristics, or chemical resistance.

The following table illustrates potential derivatizations of the phenolic group and their relevance in materials chemistry.

| Derivatization Reaction | Reagent Example | Functional Group Formed | Potential Materials Application |

| Etherification (Williamson) | Alkyl Halide (e.g., Propargyl Bromide) | Ether | Precursor for cross-linkable polymers or side-chain functionalized materials. |

| Esterification | Acyl Chloride (e.g., Acryloyl Chloride) | Ester | Monomer for creating polyacrylates with high refractive indices. |

| Carbonate Formation | Phosgene or Triphosgene | Carbonate | Monomer for the synthesis of specialized polycarbonates. |

| Phosphorylation | Phosphorus Oxychloride | Phosphate Ester | Flame-retardant additives for polymers. |

Research into Novel Synthetic Reagents and Intermediates

4-Iodo-3-isopropylphenol serves as a valuable intermediate in the development of other, more complex synthetic reagents. Its bifunctional nature—the reactive C-I bond and the nucleophilic/acidic phenolic -OH group—allows for selective, stepwise modifications. Chemists can protect the phenolic group and perform a cross-coupling reaction at the iodo-position, or conversely, perform a reaction at the hydroxyl group while leaving the iodine intact for a subsequent transformation.

This strategic flexibility enables the synthesis of novel molecules that are not easily accessible through other routes. For example, after a Suzuki coupling reaction to form a biphenyl (B1667301) structure, the phenolic group can be used to direct further reactions (ortho-lithiation) or to act as a coordination site for a metal catalyst. The resulting complex molecule can then be employed as a new ligand for catalysis, a building block for supramolecular chemistry, or an intermediate in the synthesis of a pharmaceutically relevant scaffold. Its role is therefore not just as a simple starting material, but as a platform for generating chemical novelty and enabling the exploration of new areas of chemical space.

The table below provides examples of how 4-Iodo-3-isopropylphenol can be transformed into other useful intermediates.

| Initial Reaction | Subsequent Transformation Potential | Resulting Intermediate Class |

| Protection of -OH (e.g., as a silyl (B83357) ether) | Grignard formation or lithium-halogen exchange at the C-I position. | Aryl organometallic reagent. |

| Sonogashira coupling at C-I position | Deprotection of -OH and subsequent etherification. | Functionalized aryl alkyne. |

| Conversion of -OH to a non-nucleophilic group (e.g., triflate) | Suzuki coupling at the C-I position. | Bifunctional aryl scaffold for sequential couplings. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.